Mecoprop-diolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

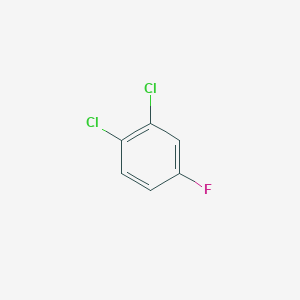

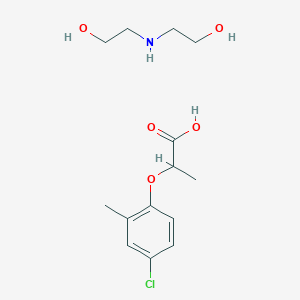

Mecoprop-diolamine, also known as MDA, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of phenoxy herbicides and is a derivative of the compound 2,4-dichlorophenoxyacetic acid (2,4-D). Mecoprop-diolamine is highly effective in controlling weeds and is considered to be a safe and reliable herbicide.

Wirkmechanismus

Mecoprop-diolamine exerts its herbicidal activity by interfering with the plant's ability to synthesize essential amino acids. It inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic metabolites in the plant, ultimately resulting in its death.

Biochemische Und Physiologische Effekte

Mecoprop-diolamine has been shown to affect various physiological processes in plants, including photosynthesis, respiration, and hormone synthesis. It has also been shown to cause changes in the levels of various metabolites, including amino acids, sugars, and organic acids. The biochemical and physiological effects of Mecoprop-diolamine on plants are complex and depend on various factors such as the dose, exposure time, and plant species.

Vorteile Und Einschränkungen Für Laborexperimente

Mecoprop-diolamine is widely used in plant research as a chemical tool due to its herbicidal properties. It is a cost-effective and reliable herbicide that can be used to control broadleaf weeds in a variety of experimental setups. However, its use is limited by its toxicity and potential environmental impact. Careful handling and disposal are necessary to prevent contamination of the environment.

Zukünftige Richtungen

There is ongoing research to develop new herbicides that are more effective and environmentally friendly than Mecoprop-diolamine. One approach is to develop herbicides that target specific metabolic pathways in plants, which would reduce the risk of non-target effects. Another approach is to use natural compounds, such as plant-derived allelochemicals, as herbicides. These compounds have the potential to be highly effective and environmentally friendly. Additionally, there is a need for more research to understand the complex biochemical and physiological effects of Mecoprop-diolamine on plants, which would help in the development of new herbicides and the optimization of existing ones.

Synthesemethoden

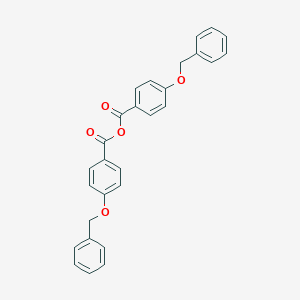

Mecoprop-diolamine is synthesized by reacting 2,4-dichlorophenoxyacetic acid with diethanolamine. The reaction takes place under controlled conditions and produces Mecoprop-diolamine as a white crystalline solid. The purity of Mecoprop-diolamine is crucial for its effectiveness as a herbicide, and therefore, careful purification and analysis are necessary.

Wissenschaftliche Forschungsanwendungen

Mecoprop-diolamine has been extensively studied for its herbicidal properties, and its effectiveness in controlling broadleaf weeds has been well established. It is also used as a chemical tool in plant research, particularly in studies related to plant growth and development. Mecoprop-diolamine has been shown to affect various physiological processes in plants, such as cell division, photosynthesis, and hormone synthesis.

Eigenschaften

CAS-Nummer |

1432-14-0 |

|---|---|

Produktname |

Mecoprop-diolamine |

Molekularformel |

C14H22ClNO5 |

Molekulargewicht |

319.78 g/mol |

IUPAC-Name |

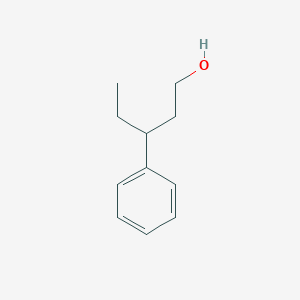

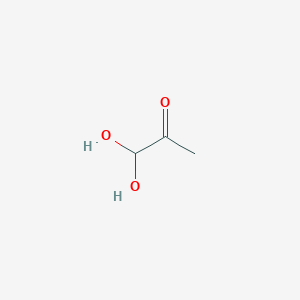

2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2 |

InChI-Schlüssel |

CGFQAAGKJZMVNF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |

Andere CAS-Nummern |

1432-14-0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.